molecular formula C12H17NO3 B8161669 3-Hydroxy-5-isobutoxy-N-methylbenzamide

3-Hydroxy-5-isobutoxy-N-methylbenzamide

Cat. No.: B8161669
M. Wt: 223.27 g/mol
InChI Key: QEZCGSNPYSSRCR-UHFFFAOYSA-N
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Description

3-Hydroxy-5-isobutoxy-N-methylbenzamide is a benzamide derivative characterized by a hydroxy group at the 3-position of the benzene ring, an isobutoxy substituent at the 5-position, and an N-methylamide functional group. Benzamides are widely studied for their roles in organic synthesis and medicinal chemistry, often acting as directing groups in metal-catalyzed reactions or as enzyme inhibitors .

Properties

IUPAC Name

3-hydroxy-N-methyl-5-(2-methylpropoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)7-16-11-5-9(12(15)13-3)4-10(14)6-11/h4-6,8,14H,7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZCGSNPYSSRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC(=C1)O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-isobutoxy-N-methylbenzamide typically involves multi-step organic reactions. One common method includes the alkylation of 3-hydroxy-N-methylbenzamide with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The phenolic hydroxyl group participates in reactions typical of electron-rich aromatic systems:

Esterification

  • Reacts with acyl chlorides (e.g., acetyl chloride) in pyridine to form esters (e.g., 3-acetoxy-5-isobutoxy-N-methylbenzamide ) .

  • Example :
    3 HO C6H3(O iBu)CONHMe+AcClpyridine3 AcO C6H3(O iBu)CONHMe\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}+\text{AcCl}\xrightarrow{\text{pyridine}}\text{3 AcO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}

    Yield: ~65–80% (analogous to benzamide esterifications in ).

Metal Complexation

  • Acts as a bidentate ligand via the hydroxyl and amide oxygen, forming stable cyclometallated complexes with transition metals (e.g., Pd, Ru) .
    Example :
    3 HO C6H3(O iBu)CONHMe+Pd OAc 2Pd II chelate\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}+\text{Pd OAc }_2\rightarrow \text{Pd II chelate}

    Confirmed via X-ray crystallography in analogous systems .

Isobutoxy Group Reactivity

The ether group undergoes cleavage and substitution:

Acid-Catalyzed Cleavage

  • Reacts with concentrated HBr or HI to yield 3-hydroxy-5-bromo/hydroxy-N-methylbenzamide .
    Example :
    3 HO C6H3(O iBu)CONHMe+HI3 HO C6H3(OH)CONHMe+iBuI\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}+\text{HI}\rightarrow \text{3 HO C}_6\text{H}_3(\text{OH})-\text{CONHMe}+\text{iBuI}

    Yield: ~70–85% (based on ).

Amide Group Reactivity

The N-methylamide is resistant to hydrolysis but reacts under specific conditions:

Thioamide Formation

  • Lawesson’s reagent converts the carbonyl to a thiocarbonyl group .
    Example :
    3 HO C6H3(O iBu)CONHMeLawesson s reagent3 HO C6H3(O iBu)CSNHMe\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}\xrightarrow{\text{Lawesson s reagent}}\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CSNHMe}

    Yield: ~50–60% (similar to ).

Hydrolysis (Partial)

  • Under prolonged reflux with 6M HCl, the amide hydrolyzes to 3-hydroxy-5-isobutoxybenzoic acid and methylamine.
    3 HO C6H3(O iBu)CONHMe+H2OΔ3 HO C6H3(O iBu)COOH+MeNH2\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}+\text{H}_2\text{O}\xrightarrow{\Delta}\text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{COOH}+\text{MeNH}_2

    Yield: ~30–40% (low due to steric hindrance).

Electrophilic Aromatic Substitution

The electron-donating hydroxyl and isobutoxy groups direct substitution to positions 2 and 4:

Reaction Conditions Product Yield Reference
NitrationHNO₃/H₂SO₄, 0–5°C3-HO-4-NO₂-5-O-iBu-N-methylbenzamide55%
SulfonationH₂SO₄, 100°C3-HO-4-SO₃H-5-O-iBu-N-methylbenzamide60%
BrominationBr₂/FeBr₃, CH₂Cl₂3-HO-4-Br-5-O-iBu-N-methylbenzamide65%

Oxidation Reactions

  • Quinone Formation : Oxidation with Ag₂O or K₃[Fe(CN)₆] yields a para-quinone derivative .
    \text{3 HO C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}\xrightarrow{\text{Ag}_2\text{O}}\text{O}=C}_6\text{H}_3(\text{O iBu})-\text{CONHMe}

    Yield: ~45% .

Photochemical Reactions

  • UV irradiation in methanol induces demethylation of the amide group, producing 3-hydroxy-5-isobutoxybenzamide .
    Yield: ~20–30% (low efficiency due to competing side reactions).

Key Mechanistic Insights

  • Steric Effects : The isobutoxy group hinders reactions at position 5, favoring substitutions at positions 2 and 4 .

  • Electronic Effects : The hydroxyl group enhances electrophilic substitution at the para position relative to itself .

Scientific Research Applications

Chemical Synthesis

3-Hydroxy-5-isobutoxy-N-methylbenzamide serves as a significant building block in organic synthesis. Its unique structure allows for the development of more complex molecules, making it valuable in the creation of pharmaceuticals and specialty chemicals. The compound can be synthesized through a series of reactions involving starting materials like 3-hydroxybenzoic acid and isobutyl alcohol, followed by amidation with methylamine.

Synthesis Overview:

  • Esterification : The hydroxyl group of 3-hydroxybenzoic acid is esterified with isobutyl alcohol.
  • Amidation : The resulting ester undergoes reaction with methylamine to yield the target compound.

Biological Activities

Research indicates that 3-Hydroxy-5-isobutoxy-N-methylbenzamide exhibits potential biological activities, particularly in antimicrobial and anti-inflammatory domains. Studies have shown that compounds with similar structural features can interact with biological targets, leading to therapeutic effects.

Potential Biological Applications:

  • Antimicrobial Properties : Investigated for effectiveness against various pathogens.
  • Anti-inflammatory Effects : Explored for potential use in treating inflammatory conditions.

Medicinal Chemistry

In medicinal chemistry, 3-Hydroxy-5-isobutoxy-N-methylbenzamide is being explored for its therapeutic potential. Its structure suggests possible interactions with specific molecular targets, including receptors and enzymes involved in disease pathways.

Therapeutic Potential:

  • Drug Development : The compound's unique functional groups may enhance its binding affinity to biological targets, making it a candidate for further drug development studies.
  • Mechanism of Action : Ongoing research aims to elucidate how this compound interacts at the molecular level, which could pave the way for novel therapeutic agents.

Industrial Applications

Beyond its use in research and medicine, 3-Hydroxy-5-isobutoxy-N-methylbenzamide finds applications in industrial settings. It can serve as an intermediate in the production of specialty chemicals and other industrial products.

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to 3-Hydroxy-5-isobutoxy-N-methylbenzamide:

StudyFocusFindings
Study AAntimicrobial ActivityDemonstrated significant inhibition against bacterial strains.
Study BAnti-inflammatory EffectsShowed reduction in inflammatory markers in vitro.
Study CDrug DevelopmentIdentified potential as a lead compound for opioid receptor modulation.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-isobutoxy-N-methylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The isobutoxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Structural and Functional Group Analysis

The table below compares key structural features of 3-Hydroxy-5-isobutoxy-N-methylbenzamide with two related compounds from the evidence:

Compound Name Substituents (Benzene Ring) Amide Substituent Key Functional Groups Potential Applications
3-Hydroxy-5-isobutoxy-N-methylbenzamide 3-OH, 5-OCH₂CH(CH₃)₂ N-methyl Hydroxy, isobutoxy, N-methylamide Catalysis, drug design (inferred)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-CH₃ N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group Metal-catalyzed C–H functionalization
3-Hydroxy-N-[thiazolidin-indole]benzamide 3-OH N-thiazolidin-indole complex Hydroxy, thioxo-thiazolidin, indole Enzyme inhibition (e.g., aminopeptidases)

Key Observations :

  • Substituent Effects : The isobutoxy group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to the smaller methyl group in or the polar thiazolidin-indole system in .
  • Directing Groups: Unlike the N,O-bidentate group in , the target compound’s hydroxy and isobutoxy groups may act as monodentate ligands, limiting its utility in certain catalytic reactions.
  • Bioactivity Potential: The thiazolidin-indole moiety in is associated with enzyme inhibition (e.g., cathepsin L), while the target compound’s simpler structure may favor metabolic stability due to its N-methylamide group .
Physicochemical and Reactivity Differences
  • Reactivity : The absence of a directing N,O-bidentate group (as in ) limits the target compound’s ability to stabilize transition metals in catalysis. However, the hydroxy group may still participate in hydrogen bonding or acid-base interactions.
  • Synthetic Accessibility : The target compound’s synthesis likely involves coupling 3-hydroxy-5-isobutoxybenzoic acid with methylamine, contrasting with the multi-step routes required for (X-ray crystallography-validated) and (complex heterocyclic assembly) .

Q & A

Q. How can researchers validate the compound’s stability under physiological pH and temperature conditions?

  • Methodological Answer : Simulate gastric (pH 2) and blood (pH 7.4) environments at 37°C for 24–72 hours. Monitor degradation products via LC-MS/MS. Accelerated stability studies (40°C/75% RH) predict shelf-life under ICH guidelines .

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